molecular formula C21H21N B14743677 N,N-dibenzyl-4-methylaniline CAS No. 5459-79-0

N,N-dibenzyl-4-methylaniline

Cat. No.: B14743677
CAS No.: 5459-79-0
M. Wt: 287.4 g/mol
InChI Key: ZNNCXSVPJQOPBZ-UHFFFAOYSA-N
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Description

Contextual Significance of Tertiary Aromatic Amines in Organic Chemistry

Tertiary aromatic amines are a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms have been replaced by organic groups, with at least one of these being an aromatic ring. britannica.comlibretexts.org These compounds are of fundamental importance in organic chemistry due to several key characteristics. The nitrogen atom possesses a lone pair of electrons, which can be donated, rendering these compounds basic and nucleophilic. wikipedia.orgbyjus.com However, in aromatic amines, this lone pair can be delocalized into the aromatic ring, which tempers its basicity compared to aliphatic amines but enhances the reactivity of the ring itself. libretexts.orgwikipedia.org

This electronic nature makes tertiary aromatic amines crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. britannica.com They are precursors in the production of dyes, pharmaceuticals, and polymers. britannica.com Furthermore, their ability to engage in single-electron-transfer (SET) processes has made them prominent in the field of photoredox catalysis, where they can act as electron donors to initiate radical reactions under mild, light-induced conditions. nih.govprinceton.edu Their structural and electronic properties can be finely tuned by altering the substituents on the aromatic ring or the nitrogen atom, making them a versatile scaffold in chemical synthesis.

Scope and Relevance of N,N-Dibenzyl-4-methylaniline Research

Research specifically involving this compound often leverages its role as a substrate in reactions that target the activation of C-H bonds adjacent to the nitrogen atom. A significant area of its application is in visible-light photoredox catalysis. In these reactions, the amine can be selectively oxidized to generate radical species that undergo further transformations.

A notable study demonstrated the direct α-oxygenation of N,N-dibenzylanilines, including this compound, to form imides. nih.gov This process uses a metal-free photocatalyst and molecular oxygen as a green oxidant, proceeding under visible light. nih.gov The reaction is initiated by the photo-excited catalyst, which then engages in a reductive quenching cycle with the N,N-dibenzylaniline. nih.gov This highlights the compound's utility in developing environmentally benign synthetic methods that offer high atom economy. nih.gov The research confirmed that this compound effectively participates in this transformation, yielding the corresponding N-benzoyl-N-benzyl-p-toluidine.

The table below summarizes the outcome of the photoredox-catalyzed α-oxygenation of this compound as reported in a specific study. nih.gov

SubstrateProductCatalystOxidantYield
This compoundN-Benzoyl-N-benzyl-p-toluidine[Acr⁺-Mes]BF₄O₂86%

Table 1: Results from the metal-free photoredox-catalyzed α-oxygenation of this compound.

This research underscores the relevance of this compound as a model substrate for exploring novel catalytic transformations and for the synthesis of valuable chemical structures like imides, which are important in pharmaceuticals and materials science. nih.gov

Evolution of Research Trajectories for this compound and Analogues

The research trajectory for tertiary aromatic amines has evolved significantly. Early research often focused on their synthesis, such as the reaction of aniline (B41778) with methanol (B129727), and their use as intermediates for dyes and other materials. google.com The focus was primarily on fundamental reactions and bulk chemical production.

In recent decades, the direction has shifted towards more sophisticated applications, driven by advances in catalysis. The rise of visible-light photoredox catalysis, in particular, has redefined the role of compounds like this compound. princeton.edu Initially, such catalytic systems relied on expensive transition metals like iridium and ruthenium. princeton.edud-nb.info However, the field is progressively moving towards the use of cheaper, metal-free organic dyes and organocatalysts to perform similar transformations. nih.govresearchgate.net

Research on analogues, such as N,N-dimethylaniline and N-methylaniline, has been extensive, exploring their roles in C-H activation, cyclization reactions to form complex heterocycles, and as precursors for various functional materials. researchgate.net For instance, N-methylanilines have been used in [4+2] cyclization reactions to produce tetrahydroquinolines, again using metal-free organophotoredox catalysts. researchgate.net The study of this compound fits within this modern context, serving as a more complex substrate to test the limits and applicability of new catalytic methods. nih.gov The bulky benzyl (B1604629) groups, compared to the smaller methyl groups of N,N-dimethylaniline, can influence reaction kinetics and selectivity, providing valuable data for the broader understanding of these catalytic systems. The evolution is thus marked by a transition from fundamental synthesis to enabling complex, selective, and more sustainable chemical transformations.

Properties

CAS No.

5459-79-0

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N,N-dibenzyl-4-methylaniline

InChI

InChI=1S/C21H21N/c1-18-12-14-21(15-13-18)22(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3

InChI Key

ZNNCXSVPJQOPBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N,n Dibenzyl 4 Methylaniline and Its Derivatives

Direct N,N-Dibenzylation Approaches for Aryl Amines

Direct N,N-dibenzylation involves the formation of two C-N bonds at the nitrogen atom of a primary aryl amine, such as 4-methylaniline (p-toluidine), typically using a benzylating agent like benzyl (B1604629) halide. Modern approaches have sought to improve this transformation through innovative catalytic methods that enhance reaction rates and yields while often employing milder conditions.

Copper(II)-Clay Heterogeneous Catalysis

Heterogeneous catalysis using metal-exchanged clays (B1170129) offers significant advantages, including ease of catalyst separation, potential for recycling, and high stability. mdpi.comnih.gov Montmorillonite (B579905) K10, an acidic clay, can be modified through cation exchange to incorporate various metal ions, creating robust solid catalysts. researchgate.net

A Copper(II)-exchanged montmorillonite K10 (CuII-Mont. K10) catalyst is prepared by treating the clay with a solution of a Cu(II) salt, such as copper(II) acetate. niscpr.res.in This process embeds copper ions within the clay's layered structure, which act as Lewis acid sites. mdpi.comresearchgate.net These sites are crucial for catalysis, as they can activate substrates in organic reactions. While montmorillonite clays themselves possess both Brønsted and Lewis acidity, the introduction of Cu(II) ions can enhance the Lewis acidity, thereby boosting catalytic activity for specific transformations. mdpi.com

In the context of N,N-dibenzylation of 4-methylaniline, the Cu(II) centers on the clay surface would function by coordinating with the benzylating agent (e.g., benzyl chloride or bromide). This coordination polarizes the carbon-halogen bond, making the benzyl group more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of 4-methylaniline. The reaction would proceed in a stepwise manner, first forming the mono-benzylated intermediate (N-benzyl-4-methylaniline), followed by a second benzylation to yield the final N,N-dibenzyl-4-methylaniline product. The heterogeneous nature of the CuII-Mont. K10 catalyst allows for simple filtration to recover it from the reaction mixture for potential reuse. mdpi.comniscpr.res.in

Catalyst ComponentFunction
Montmorillonite K10 Solid support, provides Brønsted/Lewis acidity
Copper(II) Ions Active catalytic centers (Lewis acids)

Ultrasound-Assisted Dibenzylation Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, a field known as sonochemistry. mdpi.comnih.gov The application of ultrasonic waves (20 kHz - 1 MHz) to a liquid medium induces acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles. nih.govresearchgate.net This collapse generates localized hot spots with extreme temperatures and pressures, as well as shockwaves and microjets, which can dramatically accelerate chemical reactions. mdpi.comnih.gov

This technique has been successfully applied to the N-alkylation of anilines. An analogous process, the synthesis of N,N-bis(phenacyl)anilines, demonstrates the efficacy of ultrasound for dialkylation. nih.govnih.gov In a typical protocol, the parent aniline (B41778) is mixed with an alkylating agent (e.g., an α-bromoacetophenone), a base like sodium carbonate, and a phase-transfer catalyst such as PEG 400 under solvent-free conditions. nih.gov Irradiation with a high-power ultrasound source (e.g., 350 W) at room temperature can lead to the desired N,N-dialkylated product in high yields within a short timeframe (30-45 minutes). nih.govnih.gov

For the synthesis of this compound, a similar protocol would involve reacting 4-methylaniline with two equivalents of a benzyl halide (e.g., benzyl bromide). The use of ultrasound would enhance mass transfer and energize the reaction, facilitating the two successive N-benzylation steps. The base is essential to neutralize the hydrohalic acid byproduct formed during the reaction. Such ultrasound-mediated protocols offer the advantages of mild conditions, significantly reduced reaction times, and often high yields. researchgate.netnih.govnih.gov

ParameterCondition/ReagentPurpose
Energy Source Ultrasound Irradiation (350 W)Accelerates reaction via acoustic cavitation
Starting Amine 4-MethylanilineNucleophile
Alkylating Agent Benzyl Bromide/ChlorideProvides the benzyl groups
Base Sodium Carbonate (Na₂CO₃)Neutralizes acid byproduct
Conditions Solvent-free, Room Temp.Environmentally benign, mild operating conditions

Reductive N-Alkylation Strategies

Reductive N-alkylation, also known as reductive amination, provides an alternative and highly efficient route to substituted amines. These methods typically start from nitroarenes or anilines and involve their reaction with carbonyl compounds or alcohols in the presence of a reducing agent or a catalyst that facilitates a "hydrogen borrowing" or "hydrogen autotransfer" process.

Gold Nanocatalysis from Nitroarenes and Alcohols

Gold nanoparticles (Au NPs) supported on metal oxides like titania (TiO₂) have proven to be effective heterogeneous catalysts for the direct, one-pot reductive N-alkylation of nitroarenes with alcohols. This process is environmentally attractive as it uses readily available starting materials and generates water as the primary byproduct. The reaction proceeds via a hydrogen-borrowing mechanism, where the catalyst temporarily "borrows" hydrogen from the alcohol to reduce the nitro group, and then facilitates the condensation and subsequent reduction to form the N-alkylated amine.

In this strategy for synthesizing a derivative like N-benzyl-4-methylaniline, 4-nitrotoluene (B166481) and benzyl alcohol would be used as the starting materials. The gold catalyst first facilitates the oxidation of benzyl alcohol to benzaldehyde (B42025), generating active gold-hydride species. These species then reduce the 4-nitrotoluene to 4-methylaniline. The newly formed amine condenses with the benzaldehyde to produce an imine (N-benzylidene-4-methylaniline), which is finally reduced by the gold-hydride species to yield the target secondary amine, N-benzyl-4-methylaniline. While this method is highly efficient for mono-alkylation, achieving selective di-alkylation to form this compound would require further optimization of reaction conditions, potentially by using a larger excess of the alcohol and tuning the catalyst properties to favor the second alkylation step.

Ruthenium-Catalyzed Coupling of Nitro Compounds and Nitriles with Alcohols

Ruthenium complexes are highly effective homogeneous catalysts for the N-alkylation of amines with alcohols via the hydrogen-borrowing strategy. This methodology has been extended to a one-pot synthesis of N-substituted amines directly from nitro compounds and alcohols.

The reaction of 4-nitrotoluene with benzyl alcohol in the presence of a ruthenium catalyst and a base (e.g., KOt-Bu) provides a direct route to N-benzyl-4-methylaniline. The reaction pathway involves the initial ruthenium-catalyzed reduction of the nitro group to an amino group, forming 4-methylaniline as an intermediate. Simultaneously, the catalyst facilitates the dehydrogenation of benzyl alcohol to benzaldehyde. These intermediates then condense to form N-benzylidene-4-methylaniline, which is subsequently reduced in situ by the ruthenium hydride species generated from the alcohol. This process can be extended to produce tertiary amines like this compound, typically by increasing the equivalents of benzyl alcohol and prolonging the reaction time, driving the second alkylation of the intermediate secondary amine.

This catalytic system is also versatile enough to couple nitriles with alcohols. For instance, the reaction of benzonitrile (B105546) with benzyl alcohol can yield dibenzylamine, demonstrating the catalyst's capability to facilitate multiple C-N bond formations.

Reactant 1Reactant 2Catalyst SystemProduct Example
4-NitrotolueneBenzyl AlcoholRu-complex/BaseN-Benzyl-4-methylaniline
BenzonitrileBenzyl AlcoholRu-complex/BaseDibenzylamine

One-Pot Synthesis from Nitrobenzene (B124822) and Methanol (B129727)

The one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol over catalysts like Raney-Ni® exemplifies a highly efficient industrial process. In this reaction, methanol serves multiple roles: it acts as a source of hydrogen for the reduction of the nitro group, as the alkylating agent (C1 source), and as the solvent. The process involves the sequential catalytic hydrogenation of nitrobenzene to aniline, followed by the N-methylation of aniline to first N-methylaniline and then N,N-dimethylaniline.

This concept can be extended to the synthesis of this compound. By replacing nitrobenzene with 4-nitrotoluene and methanol with benzyl alcohol, a similar one-pot reductive N-benzylation can be envisioned. A suitable catalyst, such as the ruthenium or gold systems described previously, would facilitate the transfer hydrogenation from benzyl alcohol to reduce the nitro group of 4-nitrotoluene to 4-methylaniline. The benzaldehyde formed as a co-product of this step then serves as the electrophile for the N-alkylation. Two successive cycles of condensation with benzaldehyde and subsequent reduction would lead to the formation of this compound. This one-pot approach is highly atom-economical and streamlines the synthesis by avoiding the isolation of intermediate products.

Formation via Intermediate Imines and Subsequent Reduction

A common and effective approach for the synthesis of N,N-dibenzylated anilines involves the initial formation of an imine (Schiff base), which is subsequently reduced to the corresponding secondary or tertiary amine. This two-step process, often performed in a one-pot manner, is known as reductive amination. researchgate.net

The synthesis of this compound can be envisioned to proceed from the intermediate N-benzylidene-4-methylaniline. This imine is typically formed through the condensation of 4-methylaniline with benzaldehyde. researchgate.net The subsequent N-benzylation of N-benzylidene-4-methylaniline with benzyl alcohol would lead to the desired tertiary amine. This reaction likely proceeds via a transfer hydrogenation mechanism, where the benzyl alcohol acts as both the benzylating agent and a hydrogen source for the reduction of the initially formed iminium ion.

In a related synthesis, the coupling of 4-nitrotoluene with benzyl alcohol using a ruthenium catalyst has been shown to produce N-benzyl-4-methylaniline, with N-benzylidene-4-methylaniline being a key intermediate. ionike.com This transformation involves the reduction of the nitro group to an amine, condensation with benzaldehyde (formed in situ from benzyl alcohol oxidation), and subsequent reduction of the imine. ionike.com Further benzylation of the resulting N-benzyl-4-methylaniline would yield the target this compound.

The reduction of the C=N double bond in imines is a crucial step in the synthesis of the target compound. Catalytic hydrogenation is a widely employed method for this transformation, offering high efficiency and clean reaction profiles. Various catalytic systems have been developed for the hydrogenation of imines. For instance, cationic hydridoruthenium complexes have demonstrated high catalytic activity in the hydrogenation of N-benzylideneaniline to N-benzylaniline under hydrogen pressure. researchgate.net This methodology can be directly applied to the reduction of N-benzylidene-4-methylaniline.

The choice of reducing agent and catalyst is critical for the success of the reductive amination. Sodium borohydride (B1222165) (NaBH₄) in conjunction with an acid catalyst or a cation exchange resin like DOWEX(R)50WX8 has been shown to be an effective system for the reductive amination of aldehydes with anilines. redalyc.org The reaction of benzaldehyde and 4-methylaniline using NaBH₄ and DOWEX(R)50WX8 in THF at room temperature yields N-benzyl-4-methylaniline in high yield. redalyc.org To obtain this compound, a second reductive amination or a direct benzylation step would be required.

ReactantsReducing Agent/CatalystSolventProductYield (%)Reference
Benzaldehyde, 4-MethylanilineNaBH₄, DOWEX(R)50WX8THFN-Benzyl-4-methylaniline90 redalyc.org
4-Bromobenzaldehyde, AnilineNaBH₄, Acetic AcidBenzene (B151609)N-(4-Bromobenzyl)anilineGood arkat-usa.org
4-Nitrobenzaldehyde, 1-MethylpiperazineNaBH₄, Acetic AcidBenzene1-(4-Nitrobenzyl)-4-methylpiperazineGood arkat-usa.org
Cinnamaldehyde (B126680), AnilineNaBH₄, DOWEX(R)50WX8THFN-Cinnamylaniline90-91 redalyc.org
Benzaldehyde, Aniline[Et₃NH][HSO₄], NaBH₄N/AN-BenzylanilineExcellent researchgate.net
Table 1: Examples of Reductive Amination Reactions for the Synthesis of Benzylamines.

Derivatization from N-Methylaniline and 4-Methylaniline Precursors

Direct functionalization of aniline derivatives provides an alternative and straightforward route to this compound. These methods often involve nucleophilic substitution reactions where the nitrogen atom of the aniline acts as the nucleophile.

The direct N,N-dibenzylation of 4-methylaniline can be achieved by reacting it with a benzylating agent, such as benzyl bromide or benzyl chloride, in the presence of a base. dergipark.org.tr This reaction typically proceeds via a nucleophilic substitution mechanism. However, controlling the degree of alkylation to prevent the formation of a mixture of mono- and di-substituted products can be challenging. dergipark.org.tr The use of appropriate stoichiometry and reaction conditions is crucial to favor the formation of the desired N,N-dibenzyl product. A procedure involving the reaction of the appropriate aniline with benzyl bromide in refluxing acetone (B3395972) with potassium iodide and potassium carbonate has been reported to yield both N-benzyl and N,N-dibenzyl products. dergipark.org.tr

A method for the preparation of N,N-dibenzylaniline involves the reaction of an amine compound with a benzyl halide in a reaction solvent in the presence of a base. google.com This general procedure can be adapted for the synthesis of this compound.

Aniline DerivativeBenzylating AgentBaseSolventProductReference
Substituted AnilinesBenzyl BromideK₂CO₃, KIAcetoneN-Benzyl and N,N-Dibenzyl Anilines dergipark.org.tr
Amine CompoundBenzyl HalideBaseReaction SolventN,N-Dibenzylaniline google.com
Table 2: Benzylation of Aniline Derivatives.

While the primary focus is on benzylation, the derivatization of aniline precursors can also involve N-methylation. Selective N-methylation of anilines using methanol as a C1 source has emerged as a green and efficient method. chemicalbook.com This process, often catalyzed by transition metal complexes, proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. Although not a direct route to this compound, this methodology is relevant for the synthesis of N-methylaniline precursors which could then be benzylated. For example, N-methylaniline can be synthesized from aniline and then subsequently reacted with benzyl halides to produce N-benzyl-N-methylaniline.

Specialized Synthetic Routes for Functionalized Analogues

The synthesis of functionalized analogues of this compound allows for the exploration of structure-activity relationships and the development of molecules with tailored properties. These specialized routes often involve the use of starting materials that already contain the desired functional groups.

For instance, the synthesis of functionalized benzylamines has been demonstrated through the reductive amination of substituted benzaldehydes with various amines. arkat-usa.org This approach allows for the introduction of a wide range of functional groups onto the benzyl ring. Similarly, functionalized anilines can be used as starting materials. The in-vitro metabolism of N-benzyl-4-methylaniline has been shown to produce N-benzyl-4-hydroxymethylaniline, indicating that functionalization at the methyl group is possible. nih.gov

The development of synthetic strategies for functionalized N-acetyl muramic acids to probe bacterial cell wall biosynthesis also provides insights into creating complex molecular architectures that could be adapted for the synthesis of functionalized aniline derivatives. nih.gov These methods often employ chemoenzymatic approaches and bio-orthogonal chemistry to introduce specific functionalities. nih.gov Furthermore, the synthesis of functionalized proline-derived azabicycloalkane amino acids showcases advanced techniques for creating decorated molecular scaffolds. researchgate.net

Wittig-Horner Reaction for Butadiene-Substituted Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized variant of the Wittig reaction, is a powerful method for the synthesis of alkenes, particularly with a high degree of stereoselectivity. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.org A key advantage of the HWE reaction is that it typically yields the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org The byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying product purification. organic-chemistry.org

While direct literature on the synthesis of butadiene-substituted this compound is not extensively detailed, a plausible and chemically sound approach can be designed utilizing the principles of the HWE reaction. The synthesis of a butadiene moiety requires the reaction of an α,β-unsaturated aldehyde with a suitable phosphonate ylide.

A hypothetical, yet viable, synthetic pathway would commence with the formylation of this compound at a position ortho or meta to the amine, followed by a condensation reaction to yield a cinnamaldehyde derivative. This intermediate, (E)-3-(4-(N,N-dibenzylamino)-3-methylphenyl)acrylaldehyde, would then serve as the key precursor for the HWE reaction. The reaction of this α,β-unsaturated aldehyde with a phosphonate ylide, such as the one generated from trimethyl phosphonoacetate and a base like sodium methoxide, would extend the conjugated system to form the desired butadiene derivative. wpmucdn.com This olefination step is expected to proceed with high E-selectivity at the newly formed double bond.

The general mechanism begins with the deprotonation of the phosphonate ester to form a nucleophilic carbanion. nrochemistry.com This anion then attacks the carbonyl carbon of the aldehyde, leading to an intermediate which subsequently eliminates a phosphate salt to form the alkene. nrochemistry.com The stability and reactivity of the phosphonate carbanion are crucial, and they are typically stabilized by an adjacent electron-withdrawing group. youtube.com

Below is a table outlining the proposed HWE reaction for the synthesis of a butadiene-substituted derivative.

Reactant 1 (Aldehyde) Reactant 2 (Phosphonate) Base Expected Product Key Features
(E)-3-(4-(N,N-dibenzylamino)-3-methylphenyl)acrylaldehydeTrimethyl phosphonoacetateSodium Methoxide (NaOMe)Methyl (2E,4E)-5-(4-(N,N-dibenzylamino)-3-methylphenyl)penta-2,4-dienoateHigh (E,E)-stereoselectivity, Formation of a conjugated diene system

This table represents a proposed reaction based on established Horner-Wadsworth-Emmons principles.

Multi-step Protocols for Complex Molecular Architectures

The construction of complex molecular architectures from this compound relies on multi-step synthetic sequences where each step strategically builds upon the last. unlv.edu Such protocols are fundamental in organic synthesis for creating molecules with precise functionalities and three-dimensional arrangements. The this compound scaffold is a versatile starting point due to the activating nature of the dibenzylamino group, which directs electrophilic substitution on the aromatic ring, and the potential for transformations of the methyl group.

A representative multi-step protocol to a more complex derivative could begin with the introduction of a carbonyl group, a versatile functional handle, onto the aromatic ring. For example, a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide can introduce a formyl group (an aldehyde) onto the ring, likely at the position ortho to the activating dibenzylamino group.

This newly introduced aldehyde can then serve as a branch point for further molecular elaboration. For instance, it can undergo a Knoevenagel condensation with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or diethyl malonate. This reaction would form a new carbon-carbon double bond and introduce additional functional groups, extending the conjugation of the system. Subsequent reactions, such as hydrolysis, decarboxylation, or cyclization, could then be employed to build even more complex heterocyclic or polycyclic structures fused to the original aniline ring. Such multi-step approaches are common in the synthesis of pharmaceutical precursors and functional materials. uva.nlresearchgate.net

The following table outlines a potential multi-step sequence to illustrate the construction of a complex molecular architecture starting from this compound.

Step Starting Material Reagents and Conditions Intermediate/Final Product Transformation
1This compoundPOCl₃, DMF; then H₂O2-(N,N-Dibenzylamino)-5-methylbenzaldehydeVilsmeier-Haack Formylation
22-(N,N-Dibenzylamino)-5-methylbenzaldehydeMalononitrile, Piperidine (catalyst), Ethanol2-((2-(N,N-Dibenzylamino)-5-methylphenyl)methylene)malononitrileKnoevenagel Condensation
32-((2-(N,N-Dibenzylamino)-5-methylphenyl)methylene)malononitrileHydrazine hydrate, Ethanol, Reflux3-Amino-4-(2-(N,N-dibenzylamino)-5-methylphenyl)-1H-pyrazol-5-amineHeterocyclic Ring Formation

This table outlines a hypothetical multi-step synthesis to demonstrate the construction of complex molecules from the title compound.

Reactivity and Mechanistic Investigations of N,n Dibenzyl 4 Methylaniline and Analogues

Thermal Rearrangements and Homolytic Fission Mechanisms

The thermal behavior of N-benzyl-N-alkylanilines is characterized by rearrangement and fragmentation reactions that proceed through homolytic bond fission, yielding a variety of radical intermediates and stable end products. cdnsciencepub.comlookchem.com

The pyrolysis of N-benzyl-N-methylaniline, an analogue of N,N-dibenzyl-4-methylaniline, serves as a model for understanding the thermal reactivity of these tertiary amines. When heated to approximately 315°C in the absence of a promoter, the reaction proceeds via a free radical mechanism. cdnsciencepub.comcdnsciencepub.com The primary step is the homolytic fission of the C-N bond, which is the most labile bond under these conditions. cdnsciencepub.comcdnsciencepub.com This initial cleavage generates a benzyl (B1604629) free radical (•CH₂Ph) and an N-methylphenylamino free radical (PhN•CH₃). cdnsciencepub.com

These highly reactive primary radicals can then participate in a cascade of subsequent reactions. The process is understood to be an intramolecular rearrangement that also involves a series of homolytic fissions of the intermediate products formed. cdnsciencepub.comcdnsciencepub.com The presence of products like dibenzyl and diphenylmethane (B89790) strongly supports a mechanism dependent on free radicals. cdnsciencepub.com Further confirmation comes from experiments where the pyrolysis is conducted in a high-boiling solvent like quinoline. cdnsciencepub.com In this case, the normal rearrangement products are formed alongside 2- and 4-benzylquinolines, indicating that the benzyl free radical attacks the solvent in an intermolecular fashion. cdnsciencepub.com This is analogous to the behavior observed in the pyrolysis of benzyl naphthyl ethers, suggesting a similarity in the free radical nature of both rearrangements. cdnsciencepub.com

The pyrolysis of N-benzyl-N-methylaniline leads to the formation of several key intermediate radical species and a corresponding set of stable reaction products. The principal intermediate radicals are the benzyl radical and the N-methylphenylamino radical, formed from the initial homolytic C-N bond scission. cdnsciencepub.com

The complex mixture of final products isolated from the reaction provides evidence for the various pathways these radicals can follow. Heating N-benzyl-N-methylaniline for extended periods results in products arising from radical-radical coupling, radical abstraction, and molecular rearrangement. cdnsciencepub.comcdnsciencepub.com When N-benzylaniline is pyrolyzed, it similarly breaks into benzyl and phenylamine free radicals. lookchem.com

A summary of the identified products from the thermal rearrangement of N-benzyl-N-methylaniline is presented below.

Product NameChemical FormulaLikely Formation Pathway
MethylamineCH₃NH₂Fragmentation of the N-methylphenylamino radical. cdnsciencepub.com
DibenzylC₁₄H₁₄Dimerization of two benzyl radicals. lookchem.comcdnsciencepub.com
DiphenylmethaneC₁₃H₁₂Coupling of a benzyl radical and a phenyl radical (from N-methylaniline decomposition). cdnsciencepub.com
o-ToluidineC₇H₉NIntramolecular rearrangement. cdnsciencepub.com
4-MethylacridineC₁₄H₁₁NCyclization and subsequent reactions involving radical intermediates. cdnsciencepub.com

This table summarizes the main products identified from the pyrolysis of N-benzyl-N-methylaniline as described in the literature.

C-N Bond Formation and Cleavage Mechanisms

Beyond thermal decomposition, the C-N bonds in this compound and its analogues are subject to a variety of cleavage and formation reactions, including catalytic hydroamination, oxidative cleavage, and denitrosation.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a powerful method for synthesizing more complex amines and enamines. researchgate.netmdpi.com The mechanism of this reaction is heavily dependent on the catalyst employed, with distinct pathways proposed for early and late transition metals, as well as lanthanides. researchgate.netnih.gov

For catalysts based on Group 4 metals like titanium and zirconium, a widely accepted pathway is the "imido mechanism". acs.org This process involves three key steps:

Formation of a catalytically active metal-imido (M=NR) intermediate. nih.gov

A [2+2] cycloaddition reaction between the metal-imido complex and the alkyne, which generates an azametallacyclobutene intermediate. nih.govacs.org

Protonolysis of this intermediate by another molecule of the amine substrate, which releases the enamine or imine product and regenerates the metal-imido catalyst for the next cycle. nih.gov

In contrast, mechanisms for late transition metal catalysts, such as palladium or gold, often involve the initial coordination of the alkyne to the Lewis acidic metal center. researchgate.netmdpi.com This coordination activates the alkyne towards nucleophilic attack by the amine, a key step in this reaction pathway. researchgate.net For certain tantalum catalysts, both neutral and cationic imido complexes have been shown to be effective, catalyzing the hydroamination of internal and terminal alkynes. nih.gov

The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is influenced by steric and electronic factors of both the substrate and the amine. acs.org For instance, using a sterically demanding amine like 4-methylaniline with certain titanium catalysts can lead to excellent regioselectivity for the anti-Markovnikov product. acs.org

The C-N bond in N-alkylanilines can be cleaved through oxidation, a transformation of significant interest in organic synthesis. researchgate.netresearchgate.net The oxidative cleavage of N,N-dialkylanilines to N-alkylanilines is well-documented. researchgate.net For example, the oxidative transformation of N-benzyl-N-ethylaniline at 150°C with oxygen primarily yields N-ethylaniline, demonstrating the preferential cleavage of the benzyl C-N bond. researchgate.net

A plausible mechanism for the oxidative cleavage of C-N bonds in N-alkylanilines involves several steps:

Oxidative dehydrogenation of the amine at the N-H and α-C-H positions to form an imine intermediate. researchgate.net

Hydrolysis of the imine, involving the addition of a water molecule to the C=N bond, which produces an α-hydroxylamine intermediate. researchgate.net

Cleavage of the C-N bond in this intermediate to yield the primary amine and an aldehyde. researchgate.net

An alternative pathway for functionalizing the α-carbon involves the formation of an α-amino radical. This can be achieved via photoredox catalysis, where a photocatalyst, upon excitation, abstracts an electron from the tertiary amine. The resulting radical cation then deprotonates at the α-position to yield a neutral α-amino radical. princeton.edu This radical species can then engage in coupling reactions, such as homolytic aromatic substitution with chloroheteroarenes, to form new C-C bonds at the position alpha to the nitrogen. princeton.edu This method provides a mild, redox-neutral approach to valuable α-heteroaryl amines. princeton.edu

N-Nitrosamines, which can be formed from secondary or tertiary amines, can undergo denitrosation—the cleavage of the N-NO bond. nih.govnih.gov This reaction is significant in both biological and chemical contexts. The enzymatic denitrosation of N-nitroso-N-methylaniline (NMA), an analogue, has been studied using liver microsomes. nih.gov The investigation revealed that aniline (B41778) is the main amine metabolite, with smaller amounts of the secondary amine, N-methylaniline (MA), also detected. nih.gov

Catalytic Reaction Mechanisms

Catalytic processes are fundamental to the efficient and selective synthesis of complex molecules like this compound. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing novel synthetic routes. This section explores the key catalytic mechanisms involved in the formation and transformation of this compound and its analogues.

Hydrogen Borrowing Mechanisms in N-Alkylation Processes

The N-alkylation of amines with alcohols is an environmentally benign and atom-economical method for forming C-N bonds, where water is the sole byproduct. organic-chemistry.orgnih.gov This transformation is frequently accomplished through a "borrowing hydrogen" (BH) or "hydrogen auto-transfer" catalytic cycle, typically mediated by transition metal complexes of ruthenium, iridium, palladium, or copper. nih.govrsc.orgrsc.orgrsc.org

The generalized mechanism for the N-alkylation of an amine with an alcohol proceeds through three key steps: researchgate.net

Dehydrogenation: The transition metal catalyst abstracts a hydrogen molecule from the alcohol substrate, oxidizing it to the corresponding aldehyde or ketone. The hydrogen is temporarily stored on the metal center, forming a metal-hydride species.

Condensation: The in situ-generated aldehyde reacts with the amine to form an imine intermediate, with the elimination of a water molecule.

Hydrogenation: The metal-hydride species transfers the borrowed hydrogen back to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst for the next cycle. researchgate.net

For the synthesis of an analogue like N-benzyl-4-methylaniline, the process would involve the reaction of 4-methylaniline with benzyl alcohol. Mechanistic studies, including kinetic analyses and in-situ spectroscopy, have identified key intermediates such as metal-hydride and carbonyl species, confirming the viability of this pathway. nih.gov The process can be extended to convert secondary amines into tertiary amines, such as the alkylation of N-benzyl-4-methylaniline to form this compound. organic-chemistry.org Heterogeneous catalysts, such as copper-based systems, have also proven effective in promoting this reaction without the need for additives. rsc.org

Table 1: Comparison of Catalysts in Hydrogen Borrowing N-Alkylation

Catalyst System Substrates Key Features Reference
[Ru(p-cymene)Cl2]2/diphosphine Primary/secondary amines and alcohols High efficiency for mono- and di-alkylation; synthesizes pharmaceuticals. organic-chemistry.org
Iridium-Monophosphine on MOF Anilines and benzyl alcohols Heterogeneous catalyst, high stability, and recyclability. nih.gov
Heterogeneous Copper Anilines and benzylic alcohols Additive-free, intrinsically safe process with no waste. rsc.org
Palladium(II) Complex Aromatic amines and alcohols Evidence for metal-ligand cooperativity; azo-chromophore acts as H2 reservoir. rsc.org

Role of Metal-Coordinated Species in Catalytic Cycles

The catalytic cycle in transition metal-catalyzed N-alkylation is critically dependent on the formation and transformation of various metal-coordinated species. The catalyst's central metal atom orchestrates the entire process by bringing the reactants into close proximity and lowering the activation energies of the key steps.

The cycle begins with the coordination of the alcohol to the metal center. This interaction facilitates the β-hydride elimination step, leading to the formation of an aldehyde and a metal-hydride complex. nih.gov In systems utilizing alkylating agents other than alcohols, such as dimethyl carbonate (DMC), coordination of the DMC to a metal ion like Zr⁴⁺ can activate the carbonyl group, promoting methylation. nih.gov

Following the condensation of the amine with the aldehyde to form an imine, the imine coordinates to the metal-hydride complex. This is followed by migratory insertion of the hydride into the C=N bond, which reduces the imine to the corresponding amine. The final N-alkylated amine product is then released, regenerating the catalyst. Time-resolved infrared and ultraviolet studies have been instrumental in observing the formation and consumption of these intermediates, such as Ir-hydride and carbonyl species, providing direct evidence for the proposed catalytic loop. nih.gov In some cases, metal-ligand cooperativity plays a significant role, where the ligand is not merely a spectator but actively participates in the reaction, for instance, by acting as a temporary hydrogen storage unit. rsc.org

Influence of Electronic Effects on Reaction Rates and Selectivity in Catalysis

The rate and selectivity of catalytic reactions involving aryl amines are significantly influenced by the electronic properties of substituents on the aromatic ring. ncert.nic.injeeadv.ac.in These electronic effects, namely the inductive and resonance effects, alter the electron density of the reacting functional group, thereby affecting its reactivity. mystudycart.com

In the context of N-alkylation, the nucleophilicity of the amine is a determining factor for the reaction rate. For this compound and its precursors, the methyl group (-CH₃) at the para position of the aniline ring plays a crucial role. The methyl group is an electron-donating group (EDG) through a combination of the inductive effect and hyperconjugation. This increases the electron density on the nitrogen atom, making the amine a stronger nucleophile compared to unsubstituted aniline. Consequently, 4-methylaniline is expected to react faster than aniline in N-alkylation reactions.

Conversely, the presence of electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, on the aromatic ring would decrease the electron density on the nitrogen. This reduced nucleophilicity would lead to a slower reaction rate. This principle is a cornerstone of physical organic chemistry and is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). mystudycart.com

In addition to reaction rates, electronic effects can also dictate selectivity. For instance, in competitive reactions like the dearomative cycloaddition of indolizines, the electronic nature of substituents can determine whether the reaction proceeds via a cycloaddition or a competing Friedel-Crafts alkylation pathway. acs.org

Table 2: Predicted Relative Reactivity of Substituted Anilines in N-Alkylation

Aniline Derivative Substituent Electronic Effect Predicted Reactivity
4-Methoxyaniline -OCH₃ Strong EDG (Resonance) Highest
4-Methylaniline -CH₃ EDG (Inductive/Hyperconjugation) High
Aniline -H Neutral (Reference) Moderate
4-Chloroaniline -Cl EWG (Inductive) > EDG (Resonance) Low
4-Nitroaniline -NO₂ Strong EWG (Resonance/Inductive) Lowest

Substitution Reactions

Beyond catalytic C-N bond formation, this compound can undergo other transformations, notably substitution reactions on its aromatic ring. These reactions are governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Regioselective Iodination of Aryl Amines

Electrophilic aromatic substitution, such as iodination, on aryl amines is strongly influenced by the directing effects of the amino group and other substituents. The N,N-dibenzylamino group is a powerful activating, ortho-, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring via resonance. mystudycart.com

In the case of this compound, the para position relative to the amino group is blocked by the methyl group. The methyl group is also an ortho-, para-director. Therefore, electrophilic attack is directed to the ortho positions relative to the potent N,N-dibenzylamino group (i.e., positions 2 and 6). However, the large steric bulk of the two benzyl groups can significantly hinder the approach of the electrophile to these ortho positions.

Studies on the iodination of simpler anilines provide insight into the expected regioselectivity. For aniline itself, iodination with various reagents often yields 4-iodoaniline (B139537) as the major product. nih.gov For N,N-disubstituted anilines where the para position is available, it is typically the preferred site of substitution. When the para position is blocked, as in this compound, substitution is forced to occur at the less sterically hindered ortho positions, though the reaction may proceed more slowly or require more forcing conditions. The choice of iodinating agent and solvent can also significantly impact the regioselectivity of the reaction. nih.gov

Nucleophilic Substitution Patterns in Amine Synthesis

The classical and most direct method for synthesizing tertiary amines like this compound is through the sequential N-alkylation of a primary amine via nucleophilic substitution. This process typically involves the reaction of an amine with an alkyl halide. ncert.nic.in

The synthesis of this compound would start from p-toluidine (B81030) (4-methylaniline). The mechanism is a typical bimolecular nucleophilic substitution (Sɴ2) reaction.

First Alkylation: The nitrogen atom of p-toluidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl chloride), displacing the halide ion. This forms N-benzyl-4-methylanilinium halide.

Deprotonation: A base is used to neutralize the salt, yielding the secondary amine, N-benzyl-4-methylaniline.

Second Alkylation: The resulting secondary amine, which is often more nucleophilic than the starting primary amine, then attacks a second molecule of benzyl halide to form N,N-dibenzyl-4-methylanilinium halide.

Final Deprotonation: A final deprotonation step with a base yields the target tertiary amine, this compound.

A significant challenge in this synthetic approach is controlling the extent of alkylation. researchgate.net It can be difficult to stop the reaction cleanly at the secondary amine stage, often leading to a mixture of the starting primary amine, the secondary amine, and the desired tertiary amine. A further side reaction can be overalkylation to form the quaternary ammonium (B1175870) salt, [N,N,N-tribenzyl(4-methylphenyl)ammonium] halide, if an excess of the alkylating agent is used. The use of specific bases, such as cesium carbonate, has been shown to improve the chemoselectivity for mono-alkylation of primary amines. researchgate.net

Based on the comprehensive search conducted, there is no specific information available in the provided search results regarding the role of This compound in advanced catalysis research according to the detailed outline requested. The scientific literature found does not cover this particular compound's application as a ligand, its use in iridium- or ruthenium-catalyzed N-alkylation, or its specific coordination chemistry.

Therefore, it is not possible to generate the requested article with a focus solely on "this compound" as per the specified structure and content requirements.

N,n Dibenzyl 4 Methylaniline in Advanced Catalysis Research

Catalytic Activity in N-Alkylation and Related Transformations

Gold Nanocatalysis for N-Alkylated Anilines

The synthesis of N-alkylated anilines, including N,N-dibenzyl-4-methylaniline, has been a focal point of research due to their importance as intermediates in the production of dyes, pharmaceuticals, and agrochemicals. researchgate.net Gold nanoparticles (AuNPs) have emerged as effective catalysts for these transformations. beilstein-journals.org The catalytic activity of gold nanoparticles is highly dependent on their size and the method of their synthesis. beilstein-journals.orgresearchgate.net For instance, the reduction of a gold precursor like chloroauric acid (HAuCl4) with agents such as sodium borohydride (B1222165) can produce gold nanoparticles. researchgate.netresearchgate.netrsc.org

Research has demonstrated that the dissolution of specific gold complexes in water can lead to the spontaneous formation of deep red colloidal suspensions, indicative of gold nanoparticle formation. beilstein-journals.org These nanoparticles can then be utilized in catalytic applications. While direct studies focusing solely on the use of gold nanocatalysis for the specific synthesis of this compound are not extensively detailed in the provided results, the general applicability of this methodology to the synthesis of N-alkylated anilines suggests its potential in this specific reaction. The principles of gold nanoparticle-catalyzed N-alkylation would involve the reaction of p-toluidine (B81030) with a benzylating agent in the presence of the gold nanocatalyst.

Application in Hydroamination and Hydroaminomethylation

The addition of an N-H bond across a carbon-carbon multiple bond, known as hydroamination, is a highly atom-economical method for synthesizing amines. nih.gov Transition-metal catalyzed hydroamination has been extensively studied for its efficiency and selectivity. researchgate.net

Transition-Metal Catalyzed Hydroamination of Alkenes and Alkynes

Late transition metal complexes, particularly those of palladium, rhodium, ruthenium, and platinum, have proven to be active catalysts for hydroamination reactions. researchgate.net These reactions can be applied to both alkenes and alkynes to produce a variety of amine products. figshare.comnih.gov For example, palladium-catalyzed hydroamination of vinylarenes with anilines can yield sec-phenethylamines. nih.gov The choice of metal, ligand, solvent, and temperature significantly influences the catalytic activity and regioselectivity of the reaction. figshare.com

The hydroamination of alkenes can be a thermodynamically challenging transformation, often requiring a suitable catalytic system to proceed efficiently. researchgate.net Both early and late transition metals, as well as lanthanides and alkaline earth metals, have been employed as catalysts. researchgate.netnih.gov In the context of this compound, it could be synthesized via the hydroamination of an appropriate alkene with N-benzylaniline, or through a double hydroamination of a suitable diene with p-toluidine.

Table 1: Examples of Transition-Metal Catalyzed Hydroamination

Catalyst SystemSubstratesProduct TypeReference
Pd(TFA)₂/DPPF/TfOHVinylarenes, Anilinessec-Phenethylamines nih.gov
Tantalum Imido ComplexesAlkynes, NorborneneAmines, Imines, Enamines nih.gov
Iridium ComplexesStrained Bicyclic AlkenesAmine-substituted Carbocycles nih.gov

Tandem Isomerization/Hydroaminomethylation Processes

Tandem reactions, where multiple transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. An iridium-catalyzed remote hydroamination of unactivated disubstituted alkenes has been developed. nih.gov This process involves the isomerization of the alkene to a terminal alkene, which then undergoes selective hydroamination. nih.gov This strategy allows for the installation of an amino group at a subterminal, unactivated position.

While the direct application of tandem isomerization/hydroaminomethylation to synthesize this compound is not explicitly detailed, the principles of this methodology could be adapted. For instance, a tandem process could involve the isomerization of an appropriately substituted alkene followed by a hydroaminomethylation step, where a C-N and a C-C bond are formed in a single operation, potentially leading to the desired product structure.

Green Chemistry and Sustainable Catalytic Approaches

The development of environmentally benign chemical processes is a major focus of modern chemistry. This includes the use of heterogeneous catalysts, solvent-free reaction conditions, and mild reaction parameters.

Heterogeneous Catalysis with Modified Montmorillonite (B579905) Clays (B1170129)

Montmorillonite clays, a type of layered aluminosilicate, have gained significant attention as efficient and environmentally friendly heterogeneous catalysts for a wide range of organic reactions. jocpr.comnih.gov Their advantages include non-corrosiveness, low cost, high yields and selectivity, and ease of separation and reuse. jocpr.com These clays can be modified through processes like acid activation or pillaring with metal oxides (e.g., TiO2) to enhance their catalytic activity. iust.ac.ir

The acidic sites on modified montmorillonite make it an effective catalyst for various reactions, including those involving the formation of carbon-nitrogen bonds. nih.goviust.ac.ir For the synthesis of this compound, a modified montmorillonite clay could catalyze the reaction between p-toluidine and benzyl (B1604629) alcohol or benzyl chloride. The solid nature of the catalyst simplifies the workup procedure, requiring only filtration to separate the catalyst from the reaction mixture. jocpr.com

Table 2: Features of Montmorillonite Clay Catalysts

FeatureDescriptionReference
Nature Layered aluminosilicate nih.gov
Advantages Environmentally compatible, low cost, high selectivity, reusable jocpr.com
Modification Acid activation, pillaring with metal oxides iust.ac.ir
Applications Catalyzes a wide variety of organic reactions, including C-N bond formation nih.gov

Solvent-Free and Mild Reaction Conditions in Catalytic Systems

Performing reactions under solvent-free conditions offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous solvents. researchgate.net Several catalytic systems have been developed to operate efficiently without a solvent. For example, the synthesis of N-sulfonylimines has been achieved under solvent- and catalyst-free conditions using ultrasonic energy. researchgate.net Similarly, a Brönsted acidic ionic liquid has been used as a catalyst for the synthesis of triarylmethanes under solvent-free conditions. nih.gov

The synthesis of this compound could potentially be achieved under such green conditions. For instance, a solid acid catalyst like modified montmorillonite could be employed in a solvent-free reaction between p-toluidine and a benzylating agent at an elevated temperature. iust.ac.ir Additionally, the use of mild reaction conditions, such as lower temperatures and pressures, is another key aspect of green chemistry. The N-formylation of amines has been successfully carried out using a ZnO catalyst under mild conditions (40 °C). researchgate.net Adapting these principles to the synthesis of this compound would involve exploring catalyst systems that are active and selective at lower energy inputs.

Advanced Applications of N,n Dibenzyl 4 Methylaniline in Organic Synthesis

Precursors for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the steric bulk they impart to metal centers. tcichemicals.com The design of NHC ligands is crucial for tuning the reactivity and stability of metal complexes. rutgers.edu

Synthesis of Imidazolium (B1220033) Salt Precursors

The synthesis of NHC ligands typically begins with the preparation of their corresponding azolium salt precursors, most commonly imidazolium salts. tcichemicals.comrsc.org While direct synthesis of N,N-dibenzyl-4-methylaniline-derived imidazolium salts is not extensively detailed in the provided results, the general pathway involves the N-alkylation or N-arylation of an imidazole (B134444) core. The bulky this compound moiety can be introduced to create sterically hindered environments around the eventual carbene carbon. The synthesis of unsymmetrical imidazolium salts, which is often challenging, can be achieved through methods like direct quaternization of N-substituted imidazoles with arylboronic acids, a process that tolerates a wide range of functional groups. rsc.org

Design of Sterically Hindered NHC Ligands

The benzyl (B1604629) groups of this compound are pivotal in the design of sterically hindered NHC ligands. Bulky substituents on the nitrogen atoms of the NHC ring are known to enhance the stability of the resulting metal-NHC complexes. tcichemicals.com This steric hindrance is a key factor in adjusting the reactivity of the metal center. rutgers.edu

By incorporating sterically demanding groups, such as those derived from this compound, chemists can create NHC ligands that promote challenging catalytic reactions. For instance, sterically tuned NHC ligands are effective in ruthenium-catalyzed olefin metathesis for the formation of hindered products. nih.gov Although not directly mentioning this compound, the principle of using bulky aniline (B41778) derivatives to create sterically demanding NHCs is well-established. These ligands can lead to highly active yet stable catalysts for various transformations, including cross-coupling reactions and C-H bond activation. tcichemicals.com The development of such ligands is crucial for synthesizing complex molecules, including those of pharmaceutical interest. nih.gov

Building Blocks for Complex Organic Molecules

The structural framework of this compound makes it a valuable starting material or intermediate for the synthesis of more complex molecular architectures.

Intermediate in the Synthesis of Functionalized Dibenzoate Compounds

While a direct role for this compound in the synthesis of functionalized dibenzoate compounds is not explicitly detailed in the search results, its structural components are relevant to the synthesis of related functionalized aromatic compounds. For example, the synthesis of functionalized benzo nih.govbeilstein-journals.orgdioxin-4-ones has been achieved from salicylic (B10762653) acids and acetylenic esters. rsc.orgresearchgate.netnih.gov These benzodioxinones are themselves versatile intermediates for a variety of compounds. nih.gov The synthesis of complex esters often involves building blocks with pre-defined stereochemistry and functional groups, a role that derivatives of this compound could potentially fill after suitable chemical modification.

Precursor for Substituted Anilines and Various Amine Derivatives

One of the most significant applications of this compound is its role as a precursor to substituted anilines and other amine derivatives. The benzyl groups can be removed through catalytic hydrogenolysis, a common deprotection strategy in organic synthesis, to yield 4-methylaniline (p-toluidine). This process makes this compound a protected form of p-toluidine (B81030), allowing for reactions to be carried out on other parts of a molecule without affecting the aniline nitrogen.

Substituted anilines are a critical class of compounds with wide-ranging applications, from pharmaceuticals to materials science. beilstein-journals.orgechemi.com They serve as foundational building blocks in synthetic chemistry. beilstein-journals.org The synthesis of substituted anilines can be achieved through various methods, including the reduction of nitroarenes or from benzyl azides. chemrxiv.org By starting with this compound, one has a readily available source for a substituted aniline that can be further functionalized.

Role in the Synthesis of Functional Organic Materials

The development of functional organic materials is a rapidly growing field, with applications in electronics, photonics, and more. This compound and its derivatives can be incorporated into the synthesis of these materials. The aromatic rings within its structure can contribute to the electronic properties of a material, such as in the formation of polymers or molecular conductors.

The use of specific ligands, like sterically hindered NHCs, is noted in the synthesis of functional materials and polymers. rutgers.edu Given that this compound can be a precursor to such ligands, it plays an indirect but important role in this area. The aniline derivatives that can be produced from this compound are also key precursors in the production of dyes and pigments. echemi.com These applications highlight the versatility of this compound in creating materials with specific optical and electronic functions.

Q & A

Q. What are the standard synthetic routes for N,N-dibenzyl-4-methylaniline, and how can reaction efficiency be optimized?

this compound is typically synthesized via iridium-catalyzed alkylation of amines or nitrobenzenes with alcohols. For example, Ir-catalyzed coupling of 4-methylaniline with benzyl alcohol derivatives under inert conditions yields the target compound. Optimization involves tuning catalyst loading (e.g., 2–5 mol%), solvent selection (toluene or DMF), and temperature (80–120°C). Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography (hexane/ethyl acetate) .

Q. How is this compound characterized using spectroscopic methods?

  • 1H NMR (CDCl₃, 400 MHz): Aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the benzylic CH₂ groups resonate as singlets near δ 4.3–4.5 ppm. The methyl group on the 4-methylaniline moiety shows a singlet at δ 2.3 ppm.
  • 13C NMR (CDCl₃, 101 MHz): Quaternary aromatic carbons are observed at δ 135–140 ppm, benzylic carbons at δ 55–60 ppm, and the methyl carbon at δ 21 ppm .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

Residual benzyl halides or unreacted 4-methylaniline are typical impurities. Purity is ensured via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Contradictions in reported NMR data may arise from solvent polarity or temperature effects; cross-validation with high-resolution mass spectrometry (HRMS) is advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is critical for confirming stereochemistry and bond angles. Challenges include obtaining high-quality crystals (via slow evaporation in dichloromethane/hexane). Twinning or disorder in crystals can be addressed using the TWINABS module for data integration .

Q. What metabolic pathways are implicated in this compound biotransformation?

In vitro studies with hepatic microsomes (e.g., male hamster or rabbit models) reveal hydroxylation at the methyl group, forming N,N-dibenzyl-4-hydroxymethylaniline. LC-MS/MS or HPLC-UV (λ = 254 nm) tracks metabolite formation. Competitive inhibition assays with CYP450 isoforms (e.g., CYP2D6) identify key enzymes .

Q. How does steric hindrance from the dibenzyl groups influence regioselectivity in electrophilic substitution reactions?

The bulky dibenzyl substituents direct electrophiles (e.g., nitration or halogenation) to the para position of the aniline ring. Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts charge distribution and reactive sites. Experimental validation involves isolating products (e.g., nitro derivatives) and comparing yields under varying conditions .

Q. What strategies mitigate conflicting data in solvent-dependent NMR studies of this compound?

Discrepancies in chemical shifts (e.g., benzylic protons in CDCl₃ vs. DMSO-d₆) are resolved by standardizing solvent systems and temperature (25°C). Paramagnetic relaxation agents (e.g., Cr(acac)₃) enhance signal resolution in crowded spectra. Dynamic NMR experiments (variable-temperature 1H NMR) probe rotational barriers of the dibenzyl groups .

Methodological Tables

Table 1: Key spectroscopic data for this compound

Proton/Carbon Chemical Shift (δ, ppm) Multiplicity
Aromatic H7.2–7.4Multiplet
Benzylic CH₂4.3–4.5Singlet
4-Methyl CH₃2.3Singlet
Aromatic C135–140Quaternary

Table 2: Optimization parameters for Ir-catalyzed synthesis

Parameter Optimal Range
Catalyst loading2–5 mol%
Temperature80–120°C
SolventToluene/DMF
Reaction time12–24 h

Table 3: Microsomal metabolite profiling

Species Metabolite Detection Method
HamsterN,N-Dibenzyl-4-hydroxymethylanilineHPLC-UV (λ = 254 nm)
RabbitN,N-Dibenzyl-4-hydroxymethylanilineTLC (Rf = 0.45)

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